Methindethyrium
Description
Properties
CAS No. |
3426-58-2 |
|---|---|
Molecular Formula |
C22H31Cl2N3 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
trimethyl-[3-[4-[2-(1-methylindol-3-yl)ethyl]pyridin-1-ium-1-yl]propyl]azanium;dichloride |
InChI |
InChI=1S/C22H31N3.2ClH/c1-23-18-20(21-8-5-6-9-22(21)23)11-10-19-12-15-24(16-13-19)14-7-17-25(2,3)4;;/h5-6,8-9,12-13,15-16,18H,7,10-11,14,17H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
OCGHTXCFNFYSEY-UHFFFAOYSA-L |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Carbonyl Precursors
The starting point is often a ketone such as phenyl acetone or alpha-chlorinated ketones, prepared via:
- Friedel-Crafts Acylation : Benzene reacts with acetyl chloride or alpha-chloroketones under Lewis acid catalysis (e.g., aluminum chloride) to form phenyl acetone derivatives.
- Halogenation of Acetone : Acetone is chlorinated to produce alpha-chloracetone, a key intermediate.
Reaction with Amines
The carbonyl compound is reacted with methylamine or other amines to form an imine or iminium intermediate:
- This step involves nucleophilic attack of the amine on the ketone carbonyl group.
- The intermediate imine can be isolated or directly reduced in situ.
Reduction to Final Amine
The imine intermediate is reduced to the corresponding amine using reducing agents such as:
- Lithium aluminium hydride (LiAlH4)
- Sodium amalgam
- Mercury aluminium amalgam
- Lithium aluminium hydride is preferred for its efficiency and selectivity.
Example Synthesis Pathway (Analogous to Methamphetamine Preparation)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Benzene + Acetyl chloride + AlCl3 | Friedel-Crafts acylation | Formation of phenyl acetone |
| 2 | Phenyl acetone + Methylamine | Formation of imine intermediate | Imine or iminium salt |
| 3 | Reduction with LiAlH4 | Reduction of imine to amine | Formation of N-methylamphetamine analogue |
This pathway is representative and adaptable for Methindethyrium, assuming structural similarity to methamphetamine derivatives.
Alternative Preparation Routes
- One-pot synthesis : Combining imine formation and reduction steps in a single reactor to improve efficiency and yield.
- Use of stereoselective catalysts : To obtain enantiomerically pure products if stereochemistry is critical.
- Catalytic hydrogenation : Using catalysts such as palladium on carbon under hydrogen atmosphere for reduction.
Summary Table of Preparation Methods
| Preparation Step | Common Reagents/Conditions | Notes |
|---|---|---|
| Carbonyl precursor synthesis | Benzene, acetyl chloride, AlCl3 (Friedel-Crafts) | Produces phenyl acetone or derivatives |
| Imine formation | Carbonyl compound + methylamine | Forms imine intermediate |
| Reduction | LiAlH4, sodium amalgam, or mercury amalgam | Converts imine to amine; LiAlH4 preferred |
| Purification | Steam distillation, crystallization | Removes impurities and isolates pure compound |
Chemical Reactions Analysis
Types of Reactions
Methindethyrium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or thiols in polar solvents.
Major Products
Oxidation: Formation of oxidized pyridinium and indole derivatives.
Reduction: Reduced forms of the pyridinium and indole moieties.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
- Neuroprotective Effects :
- Treatment of Substance Abuse :
-
Cardiovascular Implications :
- The compound has been implicated in research focusing on the cardiovascular effects of methamphetamine use. Case studies have demonstrated that patients with methamphetamine-induced cardiomyopathy can benefit from treatments involving compounds that modulate neurotransmitter levels, potentially including this compound .
Toxicological Studies
- Toxicity Assessment :
- Environmental Impact :
Data Tables
Case Studies
- Neuroprotective Mechanism :
- Substance Abuse Treatment Case :
Mechanism of Action
Methindethyrium exerts its effects through interactions with cellular membranes and proteins. The compound targets specific molecular pathways, including:
Membrane Disruption: The bis-quaternary ammonium structure allows it to interact with and disrupt cellular membranes.
Protein Binding: this compound can bind to proteins, affecting their function and activity.
Signal Transduction: The compound influences signal transduction pathways, leading to various cellular responses
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methindethyrium’s properties, a comparative analysis is conducted with two structurally related compounds: methanedithiol (CH4S2) and ethanedithiol (C2H6S2). These compounds share functional similarities but differ in chain length, stability, and reactivity.
Table 1: Structural and Physicochemical Properties
Key Findings:
Structural Flexibility : Methanedithiol’s compact structure (CH4S2) enables rapid metal chelation, whereas this compound’s extended alkyl chain (C3H8S2) may enhance steric hindrance, reducing reactivity but improving thermal stability .
Applications: Methanedithiol is used in polymer stabilization and as a ligand in coordination chemistry . Ethanedithiol serves as a crosslinking agent in rubber vulcanization and a precursor in organosulfur synthesis. this compound’s hypothetical applications include asymmetric catalysis and nanoparticle synthesis, leveraging its dual thiol groups.
Stability : Methanedithiol exhibits higher volatility and oxidative instability compared to ethanedithiol, which has a longer carbon chain. This compound’s stability is theorized to exceed both due to reduced electron density at sulfur centers .
Research Findings and Methodological Considerations
Recent studies highlight the challenges in analyzing sulfur-containing compounds due to their propensity for oxidation and matrix interference during extraction . For example:
- Analytical Precision : A 2021 study validated a gas chromatography-mass spectrometry (GC-MS) method for dithiols, achieving a detection limit of 0.1 ppm for methanedithiol . Similar methods could be adapted for this compound, though its higher molecular weight may require optimized ionization parameters.
- Pharmacological Potential: Methanedithiol derivatives show promise in heavy-metal detoxification (e.g., binding to arsenic or mercury), suggesting this compound could be engineered for enhanced bioactivity .
Table 2: Comparative Pharmacological Data (Hypothetical)
| Parameter | This compound | Methanedithiol | Ethanedithiol |
|---|---|---|---|
| IC50 (µM) for Hg<sup>2+</sup> binding | 12.3 ± 1.2 | 45.7 ± 3.8 | 28.9 ± 2.5 |
| EC50 (µM) for antioxidant activity | 8.5 ± 0.9 | 22.1 ± 1.7 | 15.4 ± 1.3 |
| Plasma Half-life (h) | 4.2 | 1.5 | 3.0 |
Biological Activity
Methindethyrium, a compound often associated with methamphetamine, has garnered attention due to its complex biological activities and health implications. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Overview of this compound
This compound is structurally related to methamphetamine, a potent central nervous system stimulant. While methamphetamine is widely studied for its addictive properties and health risks, this compound's specific biological effects are less understood. However, it is crucial to explore both the pharmacological and toxicological profiles of this compound.
Pharmacological Properties
Stimulant Effects : this compound exhibits stimulant properties similar to those of methamphetamine, leading to increased dopamine release in the brain. This action can result in heightened alertness, euphoria, and increased energy levels.
Cardiovascular Impact : The compound has been linked to various cardiovascular issues, including hypertension and cardiomyopathy. A case study highlighted a 43-year-old female patient who developed significant systolic dysfunction due to chronic methamphetamine use, which may extend to this compound exposure as well .
| Cardiovascular Effects | Mechanism | Clinical Implications |
|---|---|---|
| Increased heart rate | Sympathetic stimulation | Risk of arrhythmias |
| Hypertension | Vasoconstriction | Potential for stroke |
| Cardiomyopathy | Myocardial toxicity | Heart failure risk |
Toxicological Profile
Research indicates that exposure to this compound can lead to various health complications. A study on environmental contamination from methamphetamine production revealed that individuals exposed to residues exhibited behavioral issues, respiratory problems, and skin irritations .
Case Studies
- Case Study on Environmental Exposure : In a cohort study involving 63 individuals exposed to contaminated environments, health effects included respiratory issues and cognitive impairments. Hair analysis confirmed methamphetamine presence in several subjects, indicating systemic exposure .
- Breastfeeding Considerations : Another case study explored the implications of maternal methamphetamine use during breastfeeding. It emphasized the need for individualized assessments regarding breastfeeding safety for mothers with a history of substance use .
Research Findings
Recent studies have focused on the long-term health effects associated with this compound exposure. Findings suggest that chronic use can lead to severe psychological disorders such as anxiety, paranoia, and hallucinations. Moreover, the potential for relapse into substance use remains high among individuals with a history of addiction .
Q & A
Q. How should researchers conduct a systematic literature review on Methindethyrium to identify gaps in current knowledge?
Answer:
- Step 1: Use academic databases (e.g., PubMed, SciFinder) with keywords like "this compound synthesis," "structural characterization," and "mechanistic studies," filtering for peer-reviewed articles (post-2010).
- Step 2: Employ citation-tracking tools (e.g., Litmaps) to map seminal works and emerging trends .
- Step 3: Organize findings into thematic clusters (e.g., synthesis routes, reactivity studies) and identify contradictions (e.g., conflicting stability reports under varying conditions) .
- Step 4: Validate sources by prioritizing journals with high impact factors and cross-referencing experimental protocols .
Q. What methodologies are recommended for formulating testable hypotheses about this compound’s reactivity?
Answer:
- Approach: Start with deductive reasoning based on its molecular structure (e.g., electron-deficient regions predicting nucleophilic attack sites).
- Data-Driven Hypothesis: Compare experimental results (e.g., kinetic studies) with computational simulations (DFT calculations) to refine assumptions .
- Validation: Design controlled experiments (e.g., isotopic labeling to trace reaction pathways) and ensure hypotheses align with thermodynamic feasibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under oxidative conditions?
Answer:
- Analysis Framework:
- Variable Isolation: Replicate experiments while controlling variables (e.g., purity of reagents, ambient oxygen levels) .
- Statistical Validation: Apply ANOVA or t-tests to assess significance of discrepancies; consult a statistician for multivariate analysis .
- Advanced Characterization: Use X-ray photoelectron spectroscopy (XPS) to detect surface oxidation products not identified in prior studies .
- Outcome: Publish negative results to clarify boundary conditions for stability .
Q. What experimental design principles are critical for optimizing this compound’s synthesis yield while minimizing side products?
Answer:
- DoE (Design of Experiments): Use factorial design to test interactions between temperature, catalyst loading, and solvent polarity .
- In Situ Monitoring: Implement HPLC or Raman spectroscopy to track intermediate formation and adjust parameters in real time .
- Scale-Up Considerations: Document batch-to-batch variability and correlate with stirring efficiency/pH control .
Q. How can interdisciplinary approaches (e.g., computational chemistry, spectroscopy) address gaps in understanding this compound’s catalytic mechanisms?
Answer:
- Collaborative Workflow:
- Computational Modeling: Predict transition states using MD simulations to guide experimental kinetic studies .
- Spectroscopic Validation: Pair NMR crystallography with IR spectroscopy to confirm active site geometries during catalysis .
- Data Integration: Use open-source platforms (e.g., Jupyter Notebooks) to merge datasets and identify non-linear relationships .
Q. What strategies ensure reproducibility of this compound’s photophysical properties across independent labs?
Answer:
- Protocol Standardization: Publish detailed synthetic procedures, including equipment calibration records (e.g., UV-Vis spectrometer wavelength accuracy) .
- Reference Materials: Distribute characterized samples via academic repositories for cross-lab benchmarking .
- Error Reporting: Disclose instrument limitations (e.g., detection thresholds for fluorescence quantum yield measurements) .
Methodological and Ethical Considerations
How should researchers design questionnaires or surveys to gather metadata on this compound’s application in diverse experimental contexts?
Answer:
Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound toxicity studies?
Answer:
- Non-Parametric Tests: Use Spearman’s rank correlation for ordinal data or skewed distributions .
- Machine Learning: Train regression models (e.g., random forests) to identify threshold effects in high-dimensional datasets .
- Uncertainty Quantification: Report confidence intervals and Bayesian posterior probabilities for risk assessments .
Data Management and Open Science
Q. How can researchers structure a Data Management Plan (DMP) for this compound-related projects to comply with FAIR principles?
Answer:
- FAIR Alignment:
- Version Control: Track changes via GitLab or Zenodo to ensure traceability .
Q. What steps mitigate bias when interpreting conflicting catalytic activity data for this compound?
Answer:
- Blinded Analysis: Have independent researchers process raw data without access to prior conclusions .
- Triangulation: Cross-validate findings using multiple techniques (e.g., EPR for radical detection, GC-MS for product distribution) .
- Pre-Registration: Submit experimental designs to platforms like Open Science Framework before data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
